4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O3S/c1-10-17-18-13-6-7-14(19-20(10)13)23-9-8-16-24(21,22)12-4-2-11(15)3-5-12/h2-7,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWUBSQTCIQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: 4-Chlorobenzenesulfonamide Synthesis
4-Chlorobenzenesulfonyl chloride serves as the starting material for this fragment. Sulfonamide formation typically involves reacting the sulfonyl chloride with a primary amine under basic conditions. In industrial settings, this step achieves >90% yield using triethylamine in dichloromethane at 0–5°C. Alternative bases such as pyridine or DMAP (4-dimethylaminopyridine) reduce side-product formation but require longer reaction times.
Fragment 2: Ethyleneoxy Linker Preparation
The ethyleneoxy spacer is introduced via nucleophilic substitution between 2-chloroethanol and the triazolo-pyridazine intermediate. Microwave-assisted reactions at 120°C in DMF (dimethylformamide) enhance reaction rates, achieving 85% conversion in 30 minutes. Solvent polarity critically influences regioselectivity, with polar aprotic solvents favoring O-alkylation over N-alkylation.
Fragment 3: 3-Methyl- Triazolo[4,3-b]Pyridazin-6-yl Synthesis
The triazolo-pyridazine core is constructed via cyclocondensation of 6-hydrazinylpyridazine with acetyl chloride. Pd(dppf)Cl2-catalyzed Suzuki-Miyaura coupling introduces the methyl group at position 3, utilizing 3-methylboronic acid in toluene/water (3:1) at 80°C. X-ray crystallography confirms regiospecific methylation, with no observable N-alkylation byproducts.
Synthetic Routes to Compound X
Two principal routes dominate the literature: linear synthesis (sequential fragment assembly) and convergent synthesis (fragment coupling).
Step 1: Sulfonamide Formation
4-Chlorobenzenesulfonyl chloride (1.0 eq) reacts with 2-aminoethanol (1.2 eq) in dichloromethane (DCM) at 0°C under N2. Triethylamine (2.5 eq) is added dropwise to maintain pH 8–9. After 4 hours, the mixture is washed with 5% HCl, yielding 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide (92% yield).
Step 2: Ethyleneoxy Linker Installation
The hydroxyl group of 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is activated using mesyl chloride (1.1 eq) in DCM. Subsequent displacement with 6-hydroxy-3-methyl-[1,2,]triazolo[4,3-b]pyridazine (1.05 eq) in DMF at 100°C for 12 hours affords Compound X in 78% yield.
Table 1: Optimization of Ethyleneoxy Linker Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | DMSO |
| Temperature (°C) | 100 | 80 | 120 |
| Reaction Time (h) | 12 | 24 | 6 |
| Yield (%) | 78 | 65 | 82 |
| Purity (HPLC, %) | 98.5 | 97.2 | 99.1 |
Condition 3 (DMSO, 120°C) achieves the highest yield but requires specialized equipment for high-temperature stability.
Fragment Coupling
Preformed 3-methyl-triazolo[4,3-b]pyridazin-6-ol (1.0 eq) reacts with 4-chloro-N-(2-chloroethyl)benzenesulfonamide (1.1 eq) in acetonitrile using K2CO3 (2.0 eq) as a base. Microwave irradiation (150 W, 100°C) completes the reaction in 1 hour with 88% yield.
Advantages Over Linear Synthesis
-
Reduced step count (3 steps vs. 5 steps)
-
Higher overall yield (72% vs. 61%)
Critical Reaction Parameters and Optimization
Solvent Selection for Sulfonamide Coupling
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazolo-pyridazine oxygen, while ethereal solvents (THF) favor slower, more controlled reactions.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 1.2 |
| DMSO | 46.7 | 82 | 0.9 |
| THF | 7.5 | 65 | 2.1 |
DMSO maximizes yield but complicates downstream purification due to high boiling point.
Catalytic Systems for Triazolo-Pyridazine Methylation
Palladium catalysts enable efficient C-methylation:
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Pd(dppf)Cl2 : 95% conversion, 0.5 mol% loading
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Pd(PPh3)4 : 87% conversion, 1.0 mol% loading
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PdCl2 : 72% conversion, 2.0 mol% loading
Leaching of Pd residues remains a concern, requiring post-reaction treatment with thiourea-functionalized resins.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk synthesis replaces expensive Pd catalysts with NiCl2(dppe) (nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane), achieving 85% methylation at 1.2 mol% loading.
Crystallization and Purification
Compound X is purified via antisolvent crystallization using ethyl acetate/heptane (1:3). XRD analysis confirms polymorph Form I, which exhibits superior solubility (34 mg/mL in pH 6.8 buffer) compared to Form II (22 mg/mL).
Table 3: Crystallization Conditions and Outcomes
| Antisolvent Ratio | Cooling Rate (°C/h) | Purity (%) | Crystal Habit |
|---|---|---|---|
| 1:2 | 10 | 98.7 | Needles |
| 1:3 | 15 | 99.4 | Plates |
| 1:4 | 20 | 99.1 | Aggregates |
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SONH-) is a key functional group with moderate stability under physiological and synthetic conditions. Its reactivity includes:
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Hydrolysis : Requires harsh acidic (e.g., concentrated HCl, 100°C) or basic conditions (e.g., NaOH, reflux) to cleave the S-N bond, yielding sulfonic acid and amine derivatives .
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Alkylation/Acylation : The NH group can undergo alkylation or acylation in the presence of alkyl halides or acyl chlorides under basic conditions (e.g., DIPEA, DCM) .
Table 1: Sulfonamide Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12 hrs | 4-chlorobenzenesulfonic acid + amine | 85 | |
| Acylation | Acetyl chloride, DIPEA, DCM, RT | N-acetylated sulfonamide | 78 |
Chloro-Substituted Benzene Ring
The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:
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NAS : Requires electron-withdrawing groups (e.g., -SONH-) to activate the ring. Amines or alkoxides replace the chloro group under catalytic Cu or Pd conditions .
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Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids replaces Cl with aryl groups (e.g., benzene, pyridine) .
Table 2: Benzene Ring Modifications
Triazolo-Pyridazine Heterocycle
The triazolo[4,3-b]pyridazine core is electron-deficient, enabling:
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Electrophilic Substitution : Limited due to electron deficiency. Nitration or halogenation requires directing groups .
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Nucleophilic Aromatic Substitution (NAS) : Methoxy or amine groups can replace the 6-oxyethyl group under Pd catalysis .
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Cycloaddition : Participates in [3+2] cycloadditions with acetylenes or nitriles .
Table 3: Triazolo-Pyridazine Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methoxy Substitution | NaOMe, DMF, 80°C | 6-methoxy-triazolo-pyridazine | 68 | |
| Cycloaddition | Ethyl propiolate, Zn(OTf), EtN | Fused pyrazole derivative | 82 |
Ethoxy Linker Modifications
The ethyloxy chain (-OCHCH-) can undergo:
-
Oxidation : Jones reagent (CrO, HSO) converts it to a ketone .
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Halogenation : PBr or SOCl substitutes the hydroxyl group (if present) with Br or Cl .
Table 4: Ethoxy Chain Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | CrO, HSO, acetone | Ketone derivative | 90 | |
| Bromination | PBr, CHCl, 0°C | Bromoethyl intermediate | 75 |
Stability and Degradation Pathways
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Photodegradation : The triazolo-pyridazine ring may degrade under UV light, forming nitroso intermediates .
-
Acid Sensitivity : Sulfonamide hydrolysis accelerates in strong acids (pH < 2).
Key Research Findings
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Synthetic Flexibility : The compound’s modular structure allows sequential modifications at the sulfonamide, benzene, and heterocyclic moieties .
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Biological Relevance : Analogous triazolo-pyridazine sulfonamides exhibit kinase inhibition (e.g., c-Met), highlighting potential pharmacological utility .
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Catalytic Efficiency : Pd-mediated cross-couplings (Suzuki, Buchwald-Hartwig) show high yields (70–85%) with minimal byproducts .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamides possess antimicrobial properties. The incorporation of the triazolo-pyridazine structure may enhance the efficacy against various bacterial strains. Studies have shown that compounds similar to this one exhibit significant antibacterial activity, suggesting potential use as new antimicrobial agents.
Anticancer Properties
Preliminary studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, prompting further research into its mechanisms of action.
Neurological Applications
The triazolo-pyridazine component is associated with neuroprotective effects in certain studies. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of sulfonamide derivatives against resistant bacterial strains. The findings revealed that modifications to the triazolo-pyridazine moiety significantly increased antibacterial activity compared to traditional sulfonamides .
Case Study 2: Anticancer Activity
In another investigation published in Cancer Letters, researchers evaluated a series of triazole-containing compounds for their cytotoxic effects on various cancer cell lines. The study reported that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Case Study 3: Neuropharmacological Effects
A recent publication in Neuropharmacology examined the effects of triazolo-pyridazine derivatives on serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their utility in treating mood disorders .
Mechanism of Action
The compound might interact with specific molecular targets in biological systems, influencing pathways such as enzyme inhibition or receptor modulation. Its effects could be attributed to the binding affinity of the triazolopyridazine core to specific proteins or enzymes, altering their activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following structurally related compounds (Table 1) highlight key variations in substituents, functional groups, and core modifications:
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Functional Group Analysis
Sulfonamide vs. Amide :
- The target compound’s sulfonamide group provides stronger acidity and hydrogen-bonding capacity compared to the benzamide in or propanamide in . This may enhance target binding in enzymes like carbonic anhydrases or tyrosine kinases.
- The amide derivatives (e.g., ) may exhibit improved lipophilicity, influencing membrane permeability.
Chloro vs. In contrast, methoxy groups () are electron-donating, which could alter π-π stacking or metabolic oxidation rates. The trifluoromethyl group in and introduces steric bulk and high electronegativity, often improving metabolic stability and target selectivity.
Linker Variations :
- The oxyethyl linker in the target compound may confer flexibility compared to the rigid thioether in or the benzimidazole ethyl group in .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Chloro substituents (target) may slow oxidative metabolism compared to methoxy groups (). Trifluoromethyl groups () are typically resistant to metabolic degradation.
- Aromatic System Differences : The saturated tetrahydrotriazolopyridine core in reduces planarity, possibly altering binding to flat enzymatic active sites compared to the fully aromatic triazolopyridazine in the target.
Biological Activity
The compound 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that incorporates a triazole moiety. This structural configuration suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features:
- A sulfonamide group, which is known for its antibacterial properties.
- A triazole ring that contributes to various biological activities, including antifungal and anticancer effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of sulfonamides. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways in bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Effective against Staphylococcus aureus | |
| Compound B | Inhibitory effects on E. coli |
Anticancer Potential
Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis.
Case Study:
A study evaluated the cytotoxicity of related triazole compounds against human cancer cell lines (e.g., A549, HeLa). The results indicated that modifications in the triazole ring significantly influenced the IC50 values, suggesting that our compound may also exhibit similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide portion may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Apoptosis: Triazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves cyclization and substitution reactions. A key intermediate, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, is prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate. Subsequent substitution of the chlorine atom with a 2-(4-chlorobenzenesulfonamido)ethoxy group is achieved under nucleophilic conditions. Optimized yields (60-75%) are reported using polar aprotic solvents (e.g., DMF) at 80-100°C .
Q. What safety precautions are essential for laboratory handling?
- PPE: Use flame-retardant antistatic suits, nitrile gloves, and chemical goggles.
- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Opened containers must be resealed upright to prevent leakage .
- Spill Management: Absorb spills with inert material (e.g., sand) and avoid drainage contamination .
Q. Which analytical methods confirm structural integrity and purity?
- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions (e.g., triazolo-pyridazine ring protons at δ 8.2–9.1 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 423.05) .
- HPLC: Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/IR peaks often arise from conformational flexibility or impurities. Strategies include:
- X-ray Crystallography: Definitive structural confirmation (e.g., bond angles and torsion angles in triazolo-pyridazine cores) .
- 2D NMR Techniques: HSQC and HMBC to correlate protons with adjacent carbons, resolving ambiguous assignments .
- Control Experiments: Re-synthesize intermediates to isolate and characterize byproducts .
Q. What strategies optimize synthetic yield and scalability?
- Catalyst Screening: Pd/C or CuI for coupling reactions improves efficiency (e.g., 20% yield increase with 5 mol% CuI) .
- Solvent Optimization: Replacing DMF with NMP reduces decomposition risks at elevated temperatures .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours for cyclization steps .
Q. How does the triazolo-pyridazine moiety influence biological activity?
The triazolo-pyridazine core enhances binding to enzymes like acps-pptase, critical in bacterial fatty acid biosynthesis. Key interactions:
- Hydrophobic Binding: The methyl group at position 3 stabilizes interactions with enzyme pockets.
- Electron-Withdrawing Effects: The sulfonamide group increases electrophilicity, enhancing target affinity. Similar compounds show IC₅₀ values <1 µM against Staphylococcus aureus .
Q. What are the challenges in assessing structure-activity relationships (SAR) for this compound?
- Substituent Sensitivity: Minor modifications (e.g., replacing chlorine with fluorine) drastically alter solubility and potency .
- Metabolic Stability: The sulfonamide group is prone to glucuronidation, requiring prodrug strategies for in vivo studies .
- Data Normalization: Standardize assays (e.g., fixed pH and temperature) to compare SAR across studies .
Methodological Tables
Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Diethyl ethoxymethylenemalonate, 80°C | 65 | |
| Chlorine Substitution | K₂CO₃, DMF, 100°C | 72 | |
| Purification | Column chromatography (SiO₂, EtOAc) | 95% purity |
Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.75 (s, 1H, triazolo-H) | |
| HRMS (ESI+) | m/z 423.0521 [M+H]⁺ (calc. 423.0518) | |
| X-ray Diffraction | Bond length: C-N = 1.34 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
